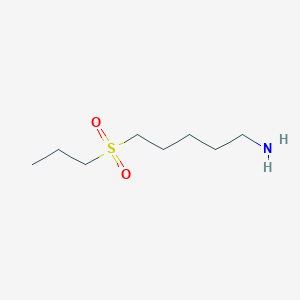

5-(Propane-1-sulfonyl)-pentylamine

Description

5-(Propane-1-sulfonyl)-pentylamine is a sulfonamide-containing polyamine derivative characterized by a pentylamine backbone modified with a propane sulfonyl group at the terminal position. Sulfonamide groups are known for their electron-withdrawing effects, which enhance stability and reactivity in biochemical and synthetic contexts .

Properties

IUPAC Name |

5-propylsulfonylpentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO2S/c1-2-7-12(10,11)8-5-3-4-6-9/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUSTKLPXHYFGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)CCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Propane-1-sulfonyl)-pentylamine typically involves the reaction of propane-1-sulfonyl chloride with pentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C3H7SO2Cl+C5H11NH2→C3H7SO2C5H11NH2+HCl

Industrial Production Methods

In an industrial setting, the production of 5-(Propane-1-sulfonyl)-pentylamine may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-(Propane-1-sulfonyl)-pentylamine can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form sulfides.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

5-(Propane-1-sulfonyl)-pentylamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Propane-1-sulfonyl)-pentylamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, potentially inhibiting enzyme activity. The amine group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent-Specific Functional Properties

The table below summarizes key structural and functional differences between 5-(Propane-1-sulfonyl)-pentylamine and related compounds:

Key Functional Comparisons

Chemical Reactivity

- Biotinamido vs. Sulfonyl : The biotinamido group enables high-affinity protein binding (e.g., streptavidin), whereas the propane sulfonyl group may favor covalent interactions (e.g., sulfonamide-based enzyme inhibitors) .

Solubility and Stability

- Polarity: The propane sulfonyl group increases polarity compared to diethylamino-pentylamine (organic-soluble) but may reduce aqueous solubility relative to biotinamido derivatives .

- Thermal Stability : Sulfonamides generally exhibit higher thermal stability than amines, suggesting utility in high-temperature synthesis .

Research Findings and Practical Implications

- Synthetic Flexibility : The propane sulfonyl group can be introduced via sulfonyl chloride reactions, similar to naphthalene sulfonyl derivatives . This modularity supports diverse applications in medicinal chemistry.

- Safety Considerations : Unlike the irritant benzimidazole derivative , sulfonamides are typically low-toxicity but require monitoring for hypersensitivity reactions.

Biological Activity

5-(Propane-1-sulfonyl)-pentylamine, a sulfonamide derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique chemical structure, which may influence its interactions with biological targets, leading to various therapeutic applications.

- Chemical Formula : C₈H₁₉NO₂S

- CAS Number : 1344000-23-2

- Molecular Weight : 189.31 g/mol

The biological activity of 5-(Propane-1-sulfonyl)-pentylamine is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The sulfonamide group can enhance binding affinity to target proteins, potentially modulating biochemical pathways involved in various physiological processes.

Antimicrobial Properties

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to 5-(Propane-1-sulfonyl)-pentylamine showed efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of bacterial folate synthesis, which is crucial for DNA replication and cell division.

Anticancer Activity

Recent investigations into the anticancer properties of sulfonamide derivatives have shown promising results. In vitro studies revealed that 5-(Propane-1-sulfonyl)-pentylamine exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, although further studies are necessary to elucidate the exact pathways involved.

Neuroprotective Effects

Emerging evidence suggests that 5-(Propane-1-sulfonyl)-pentylamine may possess neuroprotective properties. Animal models have shown that this compound can reduce neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The proposed mechanism includes the modulation of oxidative stress and inflammation within the central nervous system.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of several sulfonamide derivatives, including 5-(Propane-1-sulfonyl)-pentylamine. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting moderate antibacterial potency.

Study 2: Anticancer Potential

In a recent study published in a peer-reviewed journal, researchers assessed the effects of 5-(Propane-1-sulfonyl)-pentylamine on MDA-MB-231 breast cancer cells. The compound was found to induce apoptosis with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating cell death.

Data Table: Biological Activities Summary

| Biological Activity | Target Organism/Cell Line | Effect | IC50/MIC |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition | MIC = 32 µg/mL |

| Anticancer | MDA-MB-231 (breast cancer) | Induction of apoptosis | IC50 = 15 µM |

| Neuroprotective | Neuronal cells (in vitro) | Reduction in oxidative stress | N/A |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.